molecular formula C16H20BrNO3 B2436213 3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid CAS No. 497060-73-8

3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid

Cat. No. B2436213
CAS RN: 497060-73-8
M. Wt: 354.244
InChI Key: AIBXYGVUBITZEX-UHFFFAOYSA-N
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Description

The compound “3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid”, boronic acids and their derivatives are generally synthesized through the electrophilic trapping of an organometallic reagent with a boric ester, followed by acidic hydrolysis .


Chemical Reactions Analysis

Boronic acids and their derivatives, such as this compound, are valuable reagents in organic synthesis. They are often used in Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Characterization : This compound has been synthesized and characterized using various techniques like IR, EA, ES-MS, NMR, and X-ray diffraction. These studies focus on understanding its molecular structure and properties (Huang et al., 2003).

  • Building Blocks for Nucleosides Analogues : It serves as an intermediate in the synthesis of carbocyclic analogues of nucleosides. This involves transformation processes from camphoric acid to achieve the desired molecular structure (Nieto et al., 1998).

Coordination Chemistry

  • Coordination Polymers and Complexes : The compound has been used in the synthesis of sodium(I) and copper(II) complexes. These studies include the formation of three-dimensional frameworks and investigating their properties like magnetic properties and structural configurations (Huang et al., 2005).

Catalysis and Organic Chemistry

  • Catalytic Applications : It's utilized in enantioselective catalytic hydrogenation processes. This involves studying its interactions and efficiency in catalyzing reactions, providing insights into asymmetric synthesis (Comisso et al., 1982).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis : Investigations into its crystal structure and molecular interactions, especially focusing on hydrogen bonding and molecular conformations, are key aspects of research. This is crucial for understanding its solid-state properties and potential applications in material science (Smith & Wermuth, 2012).

  • Polymorphism Studies : Research also includes comparative studies of different polymorphic forms, providing insights into thermodynamics and molecular geometry (Rambaud et al., 1993).

Biochemistry and Pharmacology

  • Cholinesterase Inhibitor Studies : It has been studied as part of compounds with potential cholinesterase inhibitory activity, which is significant for therapeutic applications in neurodegenerative diseases (Pizova et al., 2017).

  • Synthetic Pathways for Bioactive Molecules : The compound is involved in synthetic pathways leading to bioactive molecules like antitumor agents, showcasing its relevance in medicinal chemistry (Queiroz et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed and should be handled with care .

properties

IUPAC Name

3-[(3-bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c1-15(2)12(13(19)20)7-8-16(15,3)14(21)18-11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBXYGVUBITZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)NC2=CC(=CC=C2)Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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